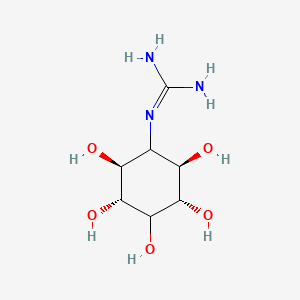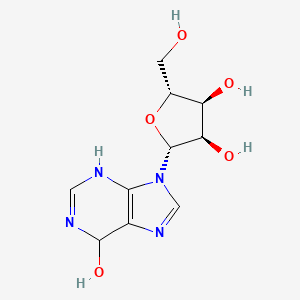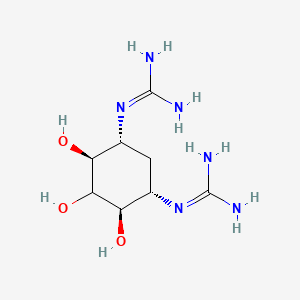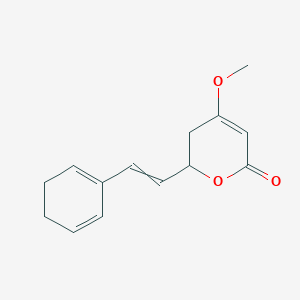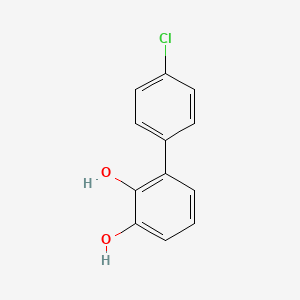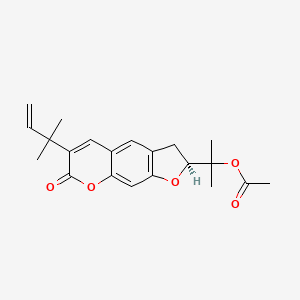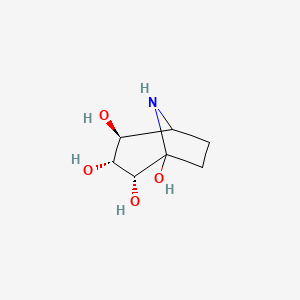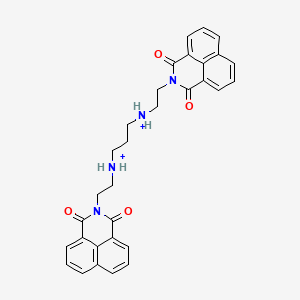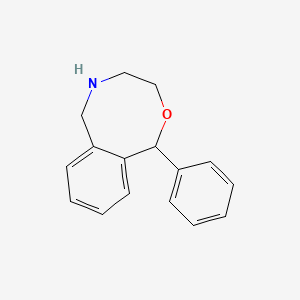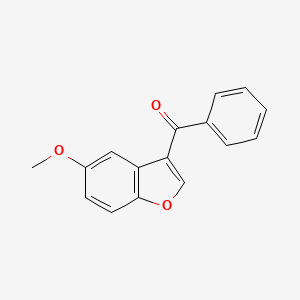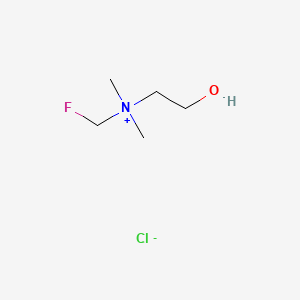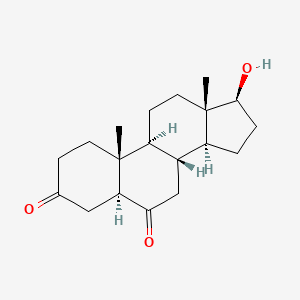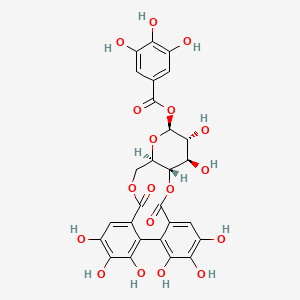
Strictinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strictinin is a hydrolysable tannin belonging to the family of ellagitannins. It was first identified in the leaves of Casuarina stricta and Stachyurus praecox by Okuda’s group in 1982. The IUPAC name of this compound is β-D-Glucopyranose 4,6-(4,4′,5,5′,6,6′-hexahydroxy [1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate). This compound is found in many plants as a minor constituent, but it is a major constituent in the Pu’er tea plant. It has been demonstrated to possess several functional activities, including antiviral, antibacterial, anti-obesity, laxative, anticaries, anti-allergic, antipsoriatic, antihyperuricemia, antidiabetic, and anticancer effects .
Preparation Methods
Strictinin can be isolated from natural sources or produced by chemical synthesis. High-yield production of this compound by chemical synthesis has been successfully achieved via intramolecular coupling of gallates The synthetic route involves the coupling of galloyl groups to form the ellagitannin structure
Chemical Reactions Analysis
Strictinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .
Scientific Research Applications
Strictinin has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is studied for its antioxidant properties and potential as a natural preservative. In biology and medicine, this compound is researched for its antiviral, antibacterial, and anticancer effects. It has shown potential in inhibiting the infection of mouse hepatitis virus and reducing the survival and migration of triple-negative breast cancer cells . In the industry, this compound is used in the formulation of functional foods, cosmetics, and oral care products .
Mechanism of Action
The mechanism of action of strictinin involves its interaction with various molecular targets and pathways. For example, this compound has been shown to interact with Receptor Tyrosine Kinase Orphan like 1 (ROR1) in triple-negative breast cancer cells, leading to the inhibition of the PI3K/AKT/GSK3β pathway. This results in decreased cell survival and migration, as well as the activation of the caspase-mediated intrinsic apoptotic cascade . Additionally, this compound exhibits broad-spectrum antiviral activity by interfering with viral entry and critical steps of viral infection .
Comparison with Similar Compounds
Strictinin is unique among ellagitannins due to its relatively simple structure and diverse biological activities. Similar compounds include other ellagitannins such as casuarinin, casauriin, stachyurin, and casuarictin, which were also identified by Okuda’s group . While these compounds share structural similarities with this compound, they may differ in their specific biological activities and applications. For example, casuarinin has been studied for its antioxidant and anti-inflammatory properties, while stachyurin has shown potential as an anticancer agent.
Properties
IUPAC Name |
(3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)23-13(43-27)5-42-25(40)7-3-11(30)17(33)19(35)14(7)15-8(26(41)44-23)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-38H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIJLTSMNXUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-46-4 |
Source


|
| Record name | Strictinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
